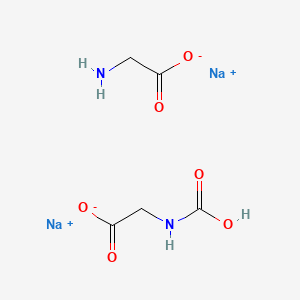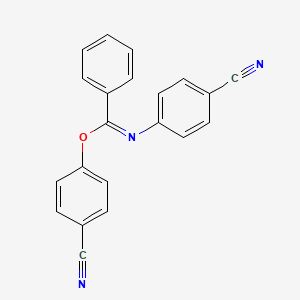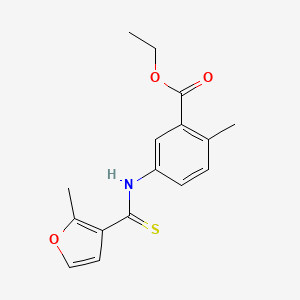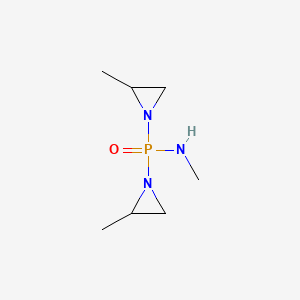
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is a chemical compound with the molecular formula C7H16N3OP and a molecular weight of 189.2 g/mol It is known for its unique structure, which includes two aziridine rings attached to a phosphinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide typically involves the reaction of aziridine derivatives with phosphinic amides. One common method includes the reaction of N-methylphosphinic amide with 2-methylaziridine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in biochemical research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-P,P-bis(2-ethylaziridin-1-yl)phosphinamide
- N-Methyl-P,P-bis(2-phenylaziridin-1-yl)phosphinamide
- N-Methyl-P,P-bis(2-chloroaziridin-1-yl)phosphinamide
Uniqueness
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is unique due to its specific substitution pattern on the aziridine rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
85068-72-0 |
|---|---|
Formule moléculaire |
C7H16N3OP |
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
N-bis(2-methylaziridin-1-yl)phosphorylmethanamine |
InChI |
InChI=1S/C7H16N3OP/c1-6-4-9(6)12(11,8-3)10-5-7(10)2/h6-7H,4-5H2,1-3H3,(H,8,11) |
Clé InChI |
QMMIOCOGDRYCEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1P(=O)(NC)N2CC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


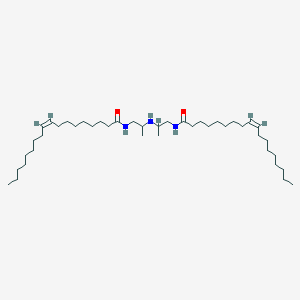
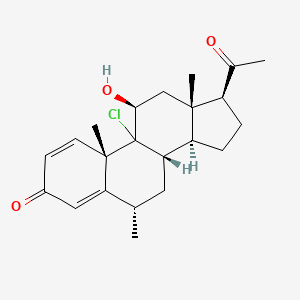
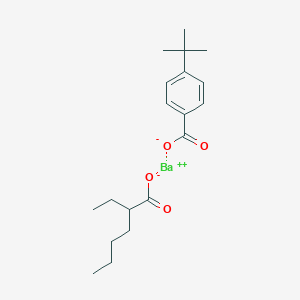

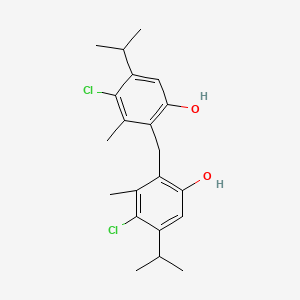
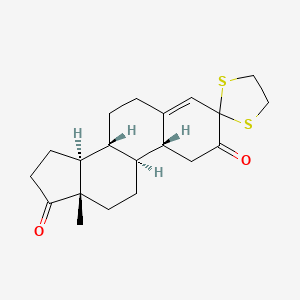
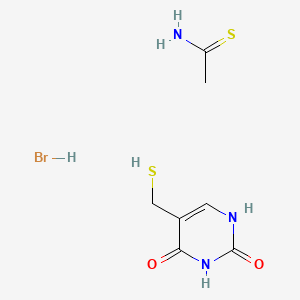
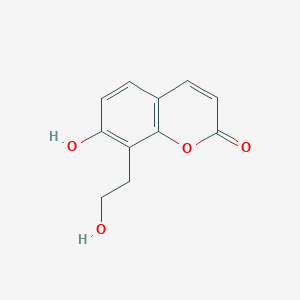
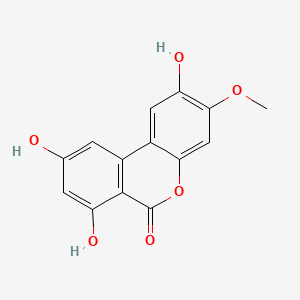
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

